

Spectroscopic Profile of 1-(dimethylamino)propan-2-one: A Technical Guide

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Compound of Interest

Compound Name: (Dimethylamino)acetone

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This technical guide provides a comprehensive overview of the key spectroscopic data for 1-(dimethylamino)propan-2-one, a compound of interest in various research and development applications. This document presents available mass spectrometry data and outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided to aid in analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1-(dimethylamino)propan-2-one.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.20	s	6H	-N(CH ₃) ₂
~3.20	s	2H	-CH ₂ -
~2.10	s	3H	-C(O)CH ₃

Note: Data are predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~208	C=O
~65	-CH ₂ -
~45	-N(CH ₃) ₂
~27	-C(O)CH ₃

Note: Data are predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C=O stretch (ketone)
2950-2800	Medium-Strong	C-H stretch (aliphatic)
1470-1430	Medium	C-H bend (CH ₂)
1370-1350	Medium	C-H bend (CH ₃)
1260-1000	Medium	C-N stretch

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of 1-(dimethylamino)propan-2-one is available through the NIST WebBook. [\[1\]](#) The fragmentation pattern provides valuable information for structural elucidation.

m/z	Relative Intensity	Possible Fragment
101	Moderate	$[M]^+$ (Molecular Ion)
58	High	$[CH_2=N(CH_3)_2]^+$
43	High	$[CH_3C=O]^+$
42	Moderate	$[C_3H_6]^+$ or $[C_2H_4N]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1H and ^{13}C NMR Spectroscopy

A sample of 1-(dimethylamino)propan-2-one would be dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.

- 1H NMR: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment would be performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR: Carbon-13 NMR spectra would be acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum to single peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

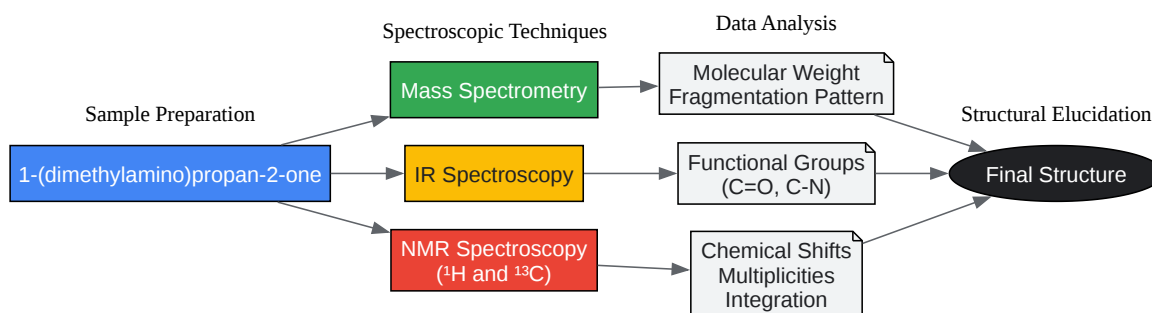
The infrared spectrum would be obtained using an FT-IR spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) could be deposited on a salt plate and the solvent allowed to evaporate. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(dimethylamino)propan-2-one, showing how each technique contributes to the overall structural elucidation.



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Caption: Spectroscopic analysis workflow for 1-(dimethylamino)propan-2-one.

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References

- 1. 2-Propanone, 1-(dimethylamino)- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(dimethylamino)propan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100619#1-dimethylamino-propan-2-one-spectroscopic-data-nmr-ir-ms]

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